molecular formula C11H14N4 B13314935 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

Cat. No.: B13314935
M. Wt: 202.26 g/mol
InChI Key: MCSJBZKTFLKQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and an amine group at position 2. The amine is further functionalized with a (1-methyl-1H-pyrazol-4-yl)methyl moiety. Commercial availability of this compound has been discontinued (CymitQuimica, 2025), suggesting challenges in synthesis or scalability .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H14N4/c1-9-11(4-3-5-12-9)13-6-10-7-14-15(2)8-10/h3-5,7-8,13H,6H2,1-2H3

InChI Key

MCSJBZKTFLKQDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pyridine/Pyrazole Moieties

Key Structural Variations

Pyridin-3-amine vs. Pyridin-2-yl Derivatives

  • Example : 2-Methyl-N-((3,4-dimethoxy pyridin-2-yl)methyl)-1H-benzimidazol-5-amine ()
  • Substitution at pyridin-2-yl with methoxy groups enhances anti-inflammatory activity (62–72% reduction in paw edema) compared to diclofenac (73%) .
  • Comparison : The target compound’s pyridin-3-amine group lacks methoxy substituents but features a methyl group, which is electron-donating. This may influence receptor binding but requires experimental validation.

Pyrazole Substituents

  • Example : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Replacing the methyl group on the pyridine with a cyclopropylamine yields a structurally distinct compound synthesized via copper-catalyzed coupling (17.9% yield) .

Heterocyclic Linkers

  • Example : 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine ()
  • Substitution of the pyrazole-methyl group with a piperidine ring alters solubility and bioavailability. Piperidine’s basicity may enhance membrane permeability compared to pyrazole derivatives .

Pharmacological and Physicochemical Properties

Anti-Inflammatory Activity
  • : Pyridin-2-yl derivatives with methoxy groups exhibit potent anti-inflammatory and antiulcerogenic effects. Electron-donating groups on pyridine enhance potency, suggesting that the target compound’s methyl group (also electron-donating) may confer similar benefits .
  • Limitation: No direct biological data exists for the target compound, making activity predictions speculative.
Physicochemical Metrics
  • LogP/Solubility : Pyrazole-containing compounds generally exhibit moderate logP values (~2–3), enhancing membrane permeability. Piperidine derivatives () may have higher solubility due to increased basicity .
  • Thermal Stability : The cyclopropyl analog () has a melting point of 104–107°C, suggesting moderate stability. The target compound’s properties remain uncharacterized .

Biological Activity

2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine, with the chemical formula C11H14N4C_{11}H_{14}N_{4} and CAS number 1509876-45-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant studies.

Synthesis

The synthesis of this compound typically involves coupling reactions between various pyrazole derivatives and pyridine-based compounds. The process often utilizes palladium-catalyzed methods to enhance yield and specificity. For example, the synthesis pathway may include the reaction of methyl 3-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propanoate with 1-methyl-4-boronated pyrazole under microwave irradiation conditions to produce high yields of the target compound .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, aminopyrazole-based compounds have been evaluated for their effects on various cancer cell lines. One study reported that derivatives exhibited significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reaching 54.25% and 38.44%, respectively . Such findings suggest that modifications in the pyrazole structure can enhance the anticancer properties of these compounds.

Anti-inflammatory Activity

The compound's structural characteristics also indicate potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. For example, some derivatives were found to inhibit LPS-induced TNF-alpha release in cellular models, demonstrating their role as anti-inflammatory agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific kinases involved in cancer progression and inflammatory responses. For instance, pyrazole analogs have shown inhibition of MK2 kinase, which is crucial in mediating inflammatory responses .

Case Studies

Several studies have examined the biological activity of related compounds:

Compound Activity Cell Line IC50/Activity Level
Compound AAntiproliferativeHepG254.25% growth inhibition
Compound BAnti-inflammatoryBV-2 cellsSignificant reduction in TNF-alpha release
Compound CAntimicrobialE. coliMIC = 9.80 µM

These findings underscore the therapeutic potential of compounds within this chemical class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.